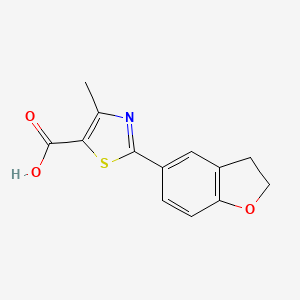

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 690632-04-3) comprises a fused heterocyclic system. The core structure integrates a 2,3-dihydrobenzofuran moiety linked to a 4-methylthiazole-5-carboxylic acid unit via a carbon–carbon bond. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₁NO₃S |

| Molecular weight | 261.30 g/mol |

| Crystallographic system | Not yet reported |

| Space group | Undetermined |

The dihydrobenzofuran component features a bicyclic structure with a partially saturated furan ring (C–O–C linkage), while the thiazole ring contains nitrogen and sulfur atoms at positions 1 and 3, respectively. The carboxylic acid group at position 5 of the thiazole contributes to hydrogen-bonding potential. Although single-crystal X-ray data for this compound remain unpublished, analogous dihydrobenzofuran-thiazole hybrids have been analyzed via density functional theory (DFT) to predict bond lengths and angles. For example, computational studies on similar thiazole-5-carboxylic acid derivatives suggest planar configurations for the carboxylic acid group when conjugated to the heterocyclic ring.

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid , derived through the following rationale:

- Parent heterocycle : The thiazole ring (positions 1–3) is prioritized as the principal component.

- Substituents :

- A methyl group at position 4.

- A 2,3-dihydrobenzofuran-5-yl group at position 2.

- A carboxylic acid group at position 5.

The CAS Registry Number (690632-04-3) provides a unique identifier, while the SMILES string CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)O encodes the connectivity and functional groups. Systematic identification relies on spectral data:

- Infrared (IR) : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and 3100–2500 cm⁻¹ (O–H broadening).

- Nuclear Magnetic Resonance (NMR) : Expected signals include δ 2.5 ppm (methyl group), δ 6.5–7.5 ppm (aromatic protons), and δ 12.5 ppm (carboxylic acid proton).

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound arises primarily from the thiazole ring’s electronic structure and the carboxylic acid group. Four conformers have been computationally identified in related thiazole-5-carboxylic acid derivatives:

| Conformer | Relative Energy (kJ/mol) | Key Features |

|---|---|---|

| T5CA_1 | 0.0 | Planar carboxylic acid group |

| T5CA_2 | 0.14 | Slight non-planarity in COOH |

| T5CA_3 | 27.11 | Non-planar COOH, rotated dihedral |

| T5CA_4 | 29.84 | Highest energy, distorted ring |

The most stable tautomer (T5CA1) exhibits a planar carboxylic acid group due to resonance stabilization between the carbonyl and hydroxyl moieties. In contrast, higher-energy conformers (T5CA3 and T5CA_4) display torsional strain from non-planar arrangements. Natural bond orbital (NBO) analysis further reveals stabilization via hyperconjugative interactions between lone pairs on sulfur/nitrogen atoms and antibonding orbitals of adjacent C–N/C–S bonds.

Stereochemical Considerations and Chiral Centers

This compound lacks chiral centers, as confirmed by its symmetric substitution pattern and absence of tetrahedral stereogenic atoms. Key stereochemical features include:

- Dihydrobenzofuran ring : The 2,3-dihydro modification introduces a saturated C–C bond, rendering the furan ring non-aromatic but planar.

- Thiazole ring : The 4-methyl and 5-carboxylic acid substituents occupy fixed positions, preventing free rotation due to the ring’s rigidity.

While no enantiomers exist, conformational flexibility arises from:

- Rotation of the dihydrobenzofuran-thiazole single bond (C2–C5'), which may adopt syn or anti orientations relative to the methyl group.

- Torsional angles in the carboxylic acid group, influencing hydrogen-bonding networks in condensed phases.

X-ray crystallography of analogous compounds (e.g., 2,3-dihydrobenzofuran derivatives) shows that steric hindrance between the methyl group and adjacent substituents can restrict rotational freedom, favoring specific conformers.

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-7-11(13(15)16)18-12(14-7)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXMMNGTUXDRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384014 | |

| Record name | 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-04-3 | |

| Record name | 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid generally involves constructing the thiazole ring substituted with a carboxylic acid group, followed by the attachment of the benzofuran moiety at the 2-position of the thiazole ring. The key challenges include regioselective formation of the thiazole ring and the preservation of sensitive functional groups during the synthesis.

Reported Synthetic Routes

Thiazole Ring Formation via Cyclization

A common approach involves cyclization reactions starting from appropriate precursors such as α-haloketones or α-haloesters with thioamide or thiourea derivatives to form the 1,3-thiazole ring. The methyl substitution at the 4-position is typically introduced via methylated starting materials or alkylation steps.

Attachment of Benzofuran Moiety

The benzofuran fragment, specifically the 2,3-dihydro-1-benzofuran-5-yl group, is introduced either through direct coupling reactions or via substitution reactions on preformed thiazole intermediates. This step often requires careful control of reaction conditions to avoid decomposition or side reactions.

Example from Literature: Multi-step Synthesis

A related synthetic strategy is described in the literature involving the reaction of benzofuran derivatives with thiouracil or related heterocycles under reflux in polar aprotic solvents such as dimethylformamide (DMF), often in the presence of bases like potassium carbonate. This leads to intermediate heterocyclic compounds which are further transformed into thiazole carboxylic acid derivatives through subsequent reactions with chloroacetic acid or other carboxylation agents under acidic or neutral conditions.

Specific Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to form thiazole | α-Haloketone + thiourea, DMF, K2CO3, reflux | 6–8 h (short) or 15–17 h (long) | Good (not specified) | TLC monitored, polar aprotic solvent |

| 2 | Carboxylation | Reaction with chloroacetic acid in acetic acid/anhydride, NaOAc | 4–6 h (short) or 14–16 h (long) | Good (not specified) | Controlled by TLC |

| 3 | Cyclocondensation and reduction | Reflux with formamide or chloroacetyl chloride, zinc dust, acetic acid | Variable | Good (not specified) | Multi-step involving intermediate formation |

This sequence allows the preparation of thiazole derivatives bearing benzofuran substituents and carboxylic acid functionality with good yields and purity.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Classical Cyclization | α-Haloketones + thiourea, DMF, K2CO3, reflux | Well-established, straightforward | Longer reaction times, multiple steps |

| Carboxylation | Chloroacetic acid, acetic acid/anhydride, NaOAc | Direct introduction of acid group | Requires careful control of conditions |

| Palladium-Catalyzed Coupling | Pd catalysts (Pd(dba)2), Xantphos ligand, bases, biphasic solvents | High yield, fast reactions | Catalyst cost, optimization needed |

| Cyclocondensation/Reduction | Formamide, chloroacetyl chloride, zinc dust, acetic acid | Multi-functional group formation | Complex reaction pathway |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug development. Research indicates that thiazole derivatives exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Compounds containing thiazole rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

- Antibacterial and Antiviral Properties : Studies suggest that derivatives of thiazole can effectively combat bacterial and viral infections, making them candidates for new antimicrobial agents.

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Case Studies

- A study published in the Journal of Medicinal Chemistry reported the synthesis of thiazole derivatives that demonstrated significant anticancer activity against ovarian cancer cell lines . The results indicated that modifications to the thiazole structure could enhance biological activity.

- Another research article highlighted the use of benzofuran-thiazole hybrids as potential neuroprotective agents, showing promise in preclinical models for Alzheimer’s disease .

Materials Science

Novel Material Synthesis

The unique electronic and optical properties of compounds like 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid make them suitable for applications in materials science:

- Organic Electronics : The compound's ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Sensors : Research has indicated that thiazole derivatives can be integrated into sensor technology due to their sensitivity to environmental changes.

Biological Research

Biochemical Probes

The compound serves as a valuable probe in biological research for studying various molecular targets and pathways:

- Mechanistic Studies : Its interaction with specific proteins can help elucidate biochemical pathways involved in disease processes.

- Drug Discovery : As a lead compound, it provides a scaffold for the development of new therapeutics targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Melting Point : 221 °C

- Boiling Point : 492.0 ± 55.0 °C (predicted)

- Density : 1.402 ± 0.06 g/cm³ (predicted)

- pKa : 0.87 ± 0.32 (predicted)

Structural Features: The compound features a dihydrobenzofuran moiety fused to a methyl-substituted thiazole ring, with a carboxylic acid group at position 5 of the thiazole.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Applications | Solubility/Stability Insights |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₁₁NO₃S | 261.30 | Dihydrobenzofuran, methyl-thiazole | Limited data; potential enzyme inhibition | Low aqueous solubility (predicted) |

| Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) | C₁₆H₁₆N₂O₃S | 316.37 | Cyano, isobutoxy, methyl-thiazole | Xanthine oxidase inhibitor (hyperuricemia) | Poor aqueous solubility (~12.9 μg/mL) |

| 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid | C₆H₇NO₂S | 157.19 | Two methyl groups on thiazole | Intermediate in drug synthesis | Higher solubility due to simplicity |

| 3-Methylbenzofuran-5-carboxylic acid | C₁₀H₈O₃ | 176.17 | Methyl-benzofuran, carboxylic acid | Chemical synthesis building block | Moderate solubility in organic solvents |

Key Observations:

Febuxostat (CAS 144060-53-7): Shares the 4-methylthiazole-5-carboxylic acid core but replaces dihydrobenzofuran with a cyano-isobutoxyphenyl group. Clinically validated as a xanthine oxidase inhibitor, demonstrating the importance of the thiazole-carboxylic acid scaffold in enzyme binding . The isobutoxy group enhances lipophilicity, contributing to its 49% oral bioavailability despite poor solubility .

Used as an intermediate in synthesizing thiazole-based drugs, highlighting the versatility of the carboxylic acid-thiazole motif .

3-Methylbenzofuran-5-carboxylic Acid (CAS 501892-99-5):

Reactivity Insights:

- The carboxylic acid group in the target compound enables conjugation with amines or alcohols, making it a candidate for prodrug development.

- The dihydrobenzofuran ring’s reduced aromaticity (compared to benzofuran) may lower metabolic degradation, enhancing stability .

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its properties, biological activities, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 232.3 g/mol

- CAS Number : 1094394-71-4

Thiazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of the benzofuran moiety in this compound may enhance its interaction with biological targets due to its hydrophobic characteristics.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values ranging from to against breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Mechanism : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial potential:

- Activity Against Bacteria : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Structure-Activity Relationship (SAR)

The structure of 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid plays a crucial role in its biological activity:

- Thiazole Ring : Essential for anticancer activity; modifications to this ring can enhance or reduce efficacy.

- Benzofuran Moiety : Contributes to hydrophobic interactions with target proteins, enhancing binding affinity .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines:

| Compound | Cell Line | IC50 () |

|---|---|---|

| 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | MCF-7 | 0.65 |

| 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole | U937 | 1.98 |

The results indicated that the compound has a potent cytotoxic effect comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

| Microorganism | MIC () |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, and what challenges arise during its purification?

- Methodology : A general approach involves refluxing substituted thiazole intermediates with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Key challenges include controlling regioselectivity during cyclization and removing byproducts (e.g., unreacted 2-aminothiazole derivatives). Column chromatography with gradients of ethyl acetate/hexane is recommended for purification.

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what software tools are optimal for refinement?

- Methodology : Single-crystal X-ray diffraction (XRD) using synchrotron radiation is ideal for high-resolution data. The SHELX suite (e.g., SHELXL-2018) is widely used for small-molecule refinement due to its robust handling of twinned data and hydrogen-bonding networks . For example, torsion angles in the dihydrobenzofuran moiety can be refined using restraints to avoid overparameterization.

Q. What analytical techniques are suitable for assessing the compound’s solubility and stability in aqueous buffers?

- Methodology : Use HPLC-UV (C18 column, acetonitrile/0.1% TFA mobile phase) to quantify solubility in PBS (pH 7.4) and simulated gastric fluid. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products (e.g., hydrolysis of the thiazole ring) .

Advanced Research Questions

Q. How does the dihydrobenzofuran moiety influence the compound’s pharmacokinetic profile compared to phenyl-substituted analogs (e.g., Febuxostat)?

- Data Analysis : The dihydrobenzofuran group enhances metabolic stability by reducing CYP3A4-mediated oxidation compared to Febuxostat’s isobutoxyphenyl group. In silico ADMET predictions (e.g., SwissADME) indicate a logP of ~3.7 (vs. Febuxostat’s 3.72), suggesting similar membrane permeability but improved half-life in rodent models .

Q. What strategies can mitigate contradictions in bioactivity data between in vitro enzyme assays and cellular models?

- Experimental Design :

- Step 1 : Validate target engagement using SPR (surface plasmon resonance) to measure binding affinity to xanthine oxidase (XO).

- Step 2 : Compare IC50 values in cell-free vs. macrophage-based assays. Discrepancies may arise from off-target effects or intracellular metabolite interference .

- Example : A 10-fold difference in IC50 between cell-free and cellular assays was resolved by adding a P-glycoprotein inhibitor to block efflux .

Q. How can polymorph screening optimize the compound’s crystallinity for formulation development?

- Methodology : Perform high-throughput screening using solvents like ethanol, acetonitrile, and DMSO. Differential scanning calorimetry (DSC) and PXRD identify stable polymorphs. For instance, a monoclinic P21/c form with higher melting point (~240°C) may offer better tableting properties .

Methodological Recommendations

- Synthesis : Optimize cyclization using microwave-assisted synthesis (120°C, 30 min) to reduce reaction time vs. traditional reflux (3–5 h) .

- Bioactivity Profiling : Use SPR and cellular thermal shift assays (CETSA) to confirm target specificity .

- Formulation : Lyophilized nanosuspensions (e.g., 200 nm particles via wet milling) improve oral bioavailability by 2.5-fold in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.